![molecular formula C10H13BO3 B8121113 (3-Allyl-4-methoxyphenyl)boronic acid](/img/structure/B8121113.png)
(3-Allyl-4-methoxyphenyl)boronic acid
Overview
Description
(3-Allyl-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Allyl-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Allyl-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Recognition of Diols and Carbohydrates : 3-Methoxycarbonyl-5-nitrophenyl boronic acid has demonstrated high affinity for diol and carbohydrate recognition at neutral pH, suggesting that electron-deficient boronic acids like it could play a significant role in recognizing these substances (Mulla, Agard, & Basu, 2004).
Reduction of Fructose in Food : Boronic acids, specifically 3-carboxy-5-nitrophenylboronic acid, show potential for reducing fructose in food matrices like fruit juice, which could be significant for dietary and health applications (Pietsch & Richter, 2016).
Sensors for Biological Active Substances : Boronic acid sensors are promising for detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. These sensors could aid in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Boronic Acid in Organic Synthesis : Alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes ((DMP)2BR), which are similar in structure to (3-Allyl-4-methoxyphenyl)boronic acid, have shown potential for producing boron-stabilized carbanions. This could lead to a range of further reactions and applications in organic synthesis (Pelter & Drake, 1994).
Enantioselective Aza-Michael Additions : Boronic Acid-Catalyzed reactions have been used to achieve highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This is significant for the development of pharmaceutical compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Macrocyclic Chemistry : Boronic esters, including those derived from various aryl boronic acids, open new perspectives in macrocyclic chemistry, with applications in creating complex molecular structures (Fárfan et al., 1999).
properties
IUPAC Name |
(4-methoxy-3-prop-2-enylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7,12-13H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVAYLQHPOEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC=C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-4-methoxyphenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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